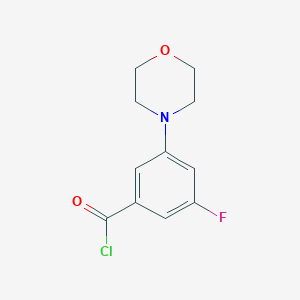
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino-acetic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group on the phenyl ring using a tert-butoxycarbonyl (Boc) group
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and as a probe in drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
類似化合物との比較
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2R)-Aminohexadecanoic acid: A long-chain fatty acid with distinct biological roles.
Uniqueness
(R)-2-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)aceticacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
(2R)-2-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChIキー |
HAKACKSZUHLWQM-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)N)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,10-dihydro-9H-furo[2,3-e]pyrrolo[1,2-a][1,4]diazepin-9-one](/img/structure/B8296002.png)



![1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine](/img/structure/B8296025.png)

![N-[3-(2-Fluorophenyl)acryloyl]-O4-Methyl-L-Tyrosine](/img/structure/B8296039.png)

![2-{N-[2-Oxo-2-(perhydro-1-azepinyl]ethyl]methylamino}ethanol](/img/structure/B8296048.png)



![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)
